![molecular formula C11H13Cl B3315103 2-Chloro-3-(2,4-dimethylphenyl)-1-propene CAS No. 951891-63-7](/img/structure/B3315103.png)
2-Chloro-3-(2,4-dimethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2,4-dimethylphenyl)-1-propene, also known as 2-chloro-3-isopropyl-1-methylbenzene, is a compound belonging to the class of compounds known as aromatic hydrocarbons. Aromatic hydrocarbons are organic compounds containing one or more cyclic structures of carbon and hydrogen atoms. 2-Chloro-3-(2,4-dimethylphenyl)-1-propene is a colorless liquid with a pungent odor and a boiling point of 164°C. It is insoluble in water, but soluble in most organic solvents.
Scientific Research Applications
2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, insecticides, and other organic compounds. It is also used in the synthesis of dyes, perfumes, and flavorings. In addition, it is used in the production of synthetic rubber and plasticizers.
Mechanism of Action
2-Chloro-3-(2,4-dimethylphenyl)-1-propene is a reactive compound that is involved in a number of chemical reactions. The mechanism of action of 2-chloro-3-(2,4-dimethylphenyl)-1-propene involves the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a number of biochemical and physiological effects. It is an irritant and can cause skin and eye irritation. It can also cause respiratory irritation and can be toxic if inhaled in large quantities. In addition, it can cause allergic reactions and can be carcinogenic if exposed to in high concentrations for a prolonged period of time.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(2,4-dimethylphenyl)-1-propene has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in most conditions. It is also relatively non-toxic and non-irritating. However, it is flammable and should be handled with care. In addition, it can react with other compounds and should be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-3-(2,4-dimethylphenyl)-1-propene. One potential direction is the development of new synthetic methods for the synthesis of pharmaceuticals and other organic compounds. Another potential direction is the development of new catalysts for the synthesis of 2-chloro-3-(2,4-dimethylphenyl)-1-propene. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-chloro-3-(2,4-dimethylphenyl)-1-propene.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQQGYIHPXVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247641 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,4-dimethylphenyl)-1-propene | |
CAS RN |
951891-63-7 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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